molecular formula C9H20Cl2N4O2 B3808182 2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate

2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate

Cat. No. B3808182
M. Wt: 287.18 g/mol
InChI Key: PSXJFINVJBELHQ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various ways including a structural formula, a line-angle formula, or a 3D model .


Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. The synthesis might be a single step or a multi-step process .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst .


Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Medicinal Chemistry

Imidazol-4-ones, including MFCD18483554, serve as valuable scaffolds in drug discovery. Researchers explore their potential as lead compounds for designing novel pharmaceutical agents. These compounds can modulate biological targets, such as enzymes or receptors, and may contribute to the development of new therapeutics .

Fluorescent Protein Chromophores

Imidazol-4-ones have been investigated as chromophores for fluorescent proteins. Their unique electronic properties make them suitable for labeling and visualizing cellular processes. Researchers aim to enhance the brightness, photostability, and spectral properties of these chromophores for advanced imaging techniques .

Agrochemicals

The agricultural industry benefits from imidazol-4-ones due to their pesticidal and herbicidal activities. These compounds can selectively target pests or unwanted plants, contributing to crop protection and yield improvement. Research continues to optimize their efficacy and safety .

Natural Products

Imidazol-4-ones occur naturally in various contexts. For instance:

Post-Translational Modifications

Researchers study imidazol-4-ones as post-translational modifications of amino acids. One example is 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO). Understanding these modifications sheds light on protein function and regulation .

Total Synthesis of Natural Products

Imidazol-4-ones play a crucial role in the total synthesis of various natural products. Researchers have utilized them as key intermediates or building blocks to construct complex molecules. These endeavors contribute to our understanding of natural product biosynthesis and provide access to valuable compounds .

Safety and Hazards

This would include information on the compound’s toxicity, flammability, and environmental impact. It would also include any precautions that need to be taken when handling the compound .

properties

IUPAC Name

2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH.H2O/c1-13(2)8-11-7(14)9(12-8)3-5-10-6-4-9;;;/h10H,3-6H2,1-2H3,(H,11,12,14);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXJFINVJBELHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2(CCNCC2)C(=O)N1.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate
Reactant of Route 2
2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate
Reactant of Route 3
2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate
Reactant of Route 4
2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate
Reactant of Route 5
2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate
Reactant of Route 6
2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate

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